5-(4-溴苯基)-1,3,4-恶二唑-2-甲酸乙酯

描述

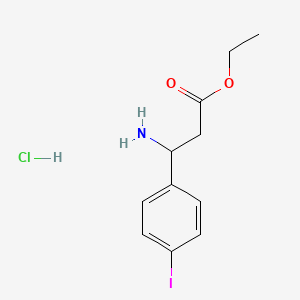

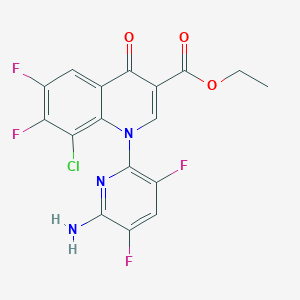

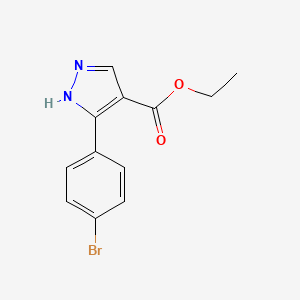

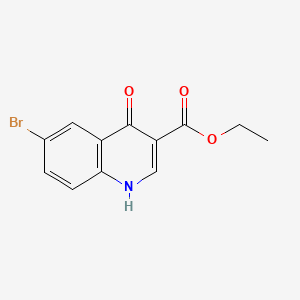

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound that is likely to have a structure based on the oxadiazole ring, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring, with a bromophenyl group attached. The ethyl ester indicates a carboxylate group esterified with ethanol. This compound is not directly mentioned in the provided papers, but related compounds and their reactions can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from various precursors. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves esterification and bromination steps . Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate includes characterizations such as IR spectroscopy, NMR, and Mass spectroscopy, which are common techniques used to confirm the structure of synthesized compounds . These methods could be applied to the synthesis and analysis of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction analysis. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was analyzed, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . These techniques would be essential for analyzing the molecular structure of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate to understand its conformation and stability.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests competing pathways involving photoisomerisation and loss of carbon dioxide . Another study showed that the carbene derived from photolysis of a related compound could be captured by various nucleophiles . These findings suggest that Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate might also undergo photochemical reactions and nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the crystal structure, Hirschfeld surface analysis, and fingerprint plots of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provided insights into the intermolecular interactions . The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included thermogravimetric analysis and DFT studies, which are useful for predicting the stability and electronic properties of a compound . These methods would be relevant for a comprehensive analysis of the physical and chemical properties of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate.

科学研究应用

合成和表征

- 5-(4-溴苯基)-1,3,4-恶二唑-2-甲酸乙酯参与多种化学化合物的合成。例如,它用于合成 N-取代的 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺,一种具有中等到显着的抗菌活性的化合物 (Khalid et al., 2016).

环化反应

- 该化合物还在对氮杂环的环化反应中发挥作用,这是一种用于合成三环和四环杂环的方法 (Allin et al., 2005).

生物活性

- 5-(4-溴苯基)-1,3,4-恶二唑-2-甲酸乙酯衍生物已被研究其抗菌、抗脂肪酶和抗脲酶活性。一些衍生物对各种微生物表现出良好至中等的抗菌活性,而另一些衍生物则表现出抗脂肪酶和抗脲酶活性 (Başoğlu et al., 2013).

抗癌特性

- 由该化合物合成的哌啶-4-羧酸乙酯附加的 1,3,4-恶二唑杂化物被评估为抗癌剂的潜力。一些衍生物表现出很强的抗癌特性 (Rehman et al., 2018).

黄嘌呤氧化酶抑制活性

- 5-(4-溴苯基)-1,3,4-恶二唑-2-甲酸乙酯的衍生物已被评估其对黄嘌呤氧化酶的抑制活性。黄嘌呤氧化酶抑制剂在痛风和相关疾病的治疗中很重要 (Qi et al., 2015).

安全和危害

属性

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZDFQUVDQQEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。